molecular formula C10H11N3O3 B3048906 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid CAS No. 1855906-83-0

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid

Cat. No.: B3048906
CAS No.: 1855906-83-0
M. Wt: 221.21
InChI Key: XITQUQRSFADMTJ-UHFFFAOYSA-N
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Description

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid is an organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl groups at positions 5 and 7, and an acetic acid moiety attached via an oxygen atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 3,5-dimethylpyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Acetic Acid Moiety: The next step involves the introduction of the acetic acid moiety. This can be accomplished by reacting the pyrazolo[1,5-a]pyrimidine intermediate with chloroacetic acid or its derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a component in specialized industrial applications.

Comparison with Similar Compounds

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid can be compared with other similar compounds, such as:

    Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid or 2-(pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid.

    Pyrazole Derivatives: Compounds with a pyrazole core, such as 3,5-dimethylpyrazole or 4,5-dimethylpyrazole.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as 2,4-dimethylpyrimidine or 5,7-dimethylpyrimidine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-3-7(2)13-8(11-6)4-9(12-13)16-5-10(14)15/h3-4H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITQUQRSFADMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170657
Record name Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855906-83-0
Record name Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855906-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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